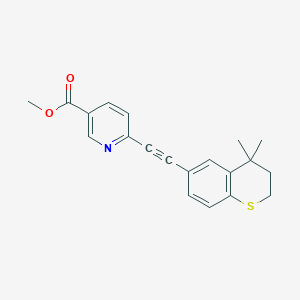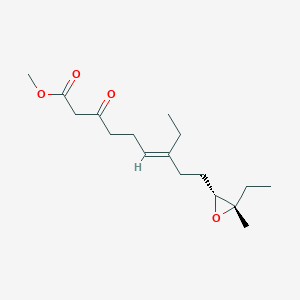
Des-(3-Methyl-2-ene) 3-Oxo Juvenile Hormone I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des-(3-Methyl-2-ene) 3-Oxo Juvenile Hormone I is an intermediate in the synthesis of Juvenile Hormone I, an acyclic sesquiterpenoid that regulates many aspects of insect physiology, including development, reproduction, diapause, and polyphenisms. This compound plays a crucial role in the regulation of insect growth and development, making it a significant subject of study in entomology and related fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Des-(3-Methyl-2-ene) 3-Oxo Juvenile Hormone I can be synthesized through various synthetic routes. One common method involves the reaction of rac-Methyl (E)-7-ethyl-9-((2R,3S)-3-ethyl-3-methyloxiran-2-yl)-3-oxonon-6-enoate under specific conditions. The reaction typically requires precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions: Des-(3-Methyl-2-ene) 3-Oxo Juvenile Hormone I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxo derivatives, while reduction reactions can produce various alcohols and hydrocarbons.
Aplicaciones Científicas De Investigación
Des-(3-Methyl-2-ene) 3-Oxo Juvenile Hormone I has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it plays a crucial role in studying insect physiology and development. In industry, it is used in the production of various insecticides and growth regulators.
Mecanismo De Acción
The mechanism of action of Des-(3-Methyl-2-ene) 3-Oxo Juvenile Hormone I involves its interaction with specific molecular targets and pathways in insects. It regulates the expression of genes involved in development and reproduction, influencing processes such as molting, metamorphosis, and diapause. The compound binds to juvenile hormone receptors, triggering a cascade of molecular events that ultimately affect insect physiology.
Comparación Con Compuestos Similares
Des-(3-Methyl-2-ene) 3-Oxo Juvenile Hormone I is unique compared to other similar compounds due to its specific structure and function. Similar compounds include other juvenile hormones such as Juvenile Hormone I, Juvenile Hormone II, and Juvenile Hormone III. Each of these compounds has distinct properties and roles in insect physiology, but this compound stands out due to its specific regulatory functions and applications.
Propiedades
Fórmula molecular |
C17H28O4 |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
methyl (E)-7-ethyl-9-[(2R,3S)-3-ethyl-3-methyloxiran-2-yl]-3-oxonon-6-enoate |
InChI |
InChI=1S/C17H28O4/c1-5-13(10-11-15-17(3,6-2)21-15)8-7-9-14(18)12-16(19)20-4/h8,15H,5-7,9-12H2,1-4H3/b13-8+/t15-,17+/m1/s1 |
Clave InChI |
ZODIOAITOBURTD-UJEYXKBXSA-N |
SMILES isomérico |
CC/C(=C\CCC(=O)CC(=O)OC)/CC[C@@H]1[C@](O1)(C)CC |
SMILES canónico |
CCC(=CCCC(=O)CC(=O)OC)CCC1C(O1)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


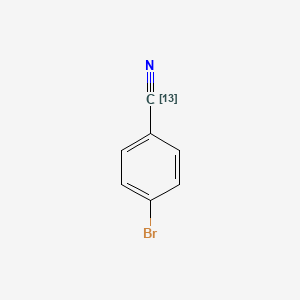
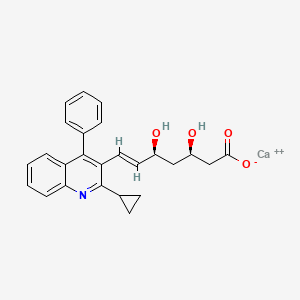

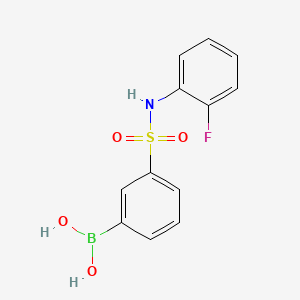
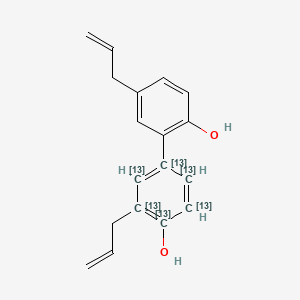
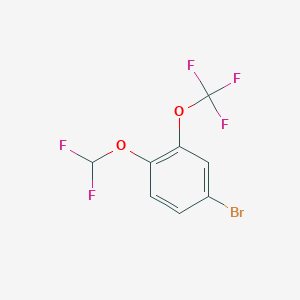
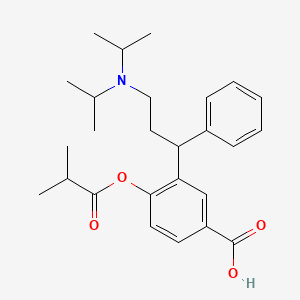
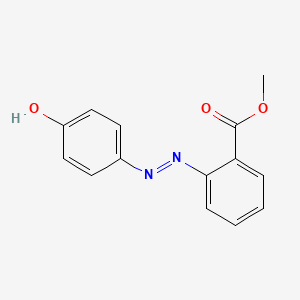
![4-(1,1-dimethylethyl)-N-[5-hydroxy-6-[2-(2-hydroxyethoxy)ethoxy][2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441371.png)

![[1R-[1alpha(S*),2beta(Z)]]-alpha-[[[3-Oxo-2-(2-pentenyl)cyclopentyl]acetyl]oxy]benzeneacetic Acid](/img/structure/B13441385.png)
![N-(2,4-difluorophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methyl]-5-oxo-1,3,4-thiadiazine-2-carboxamide](/img/structure/B13441390.png)

